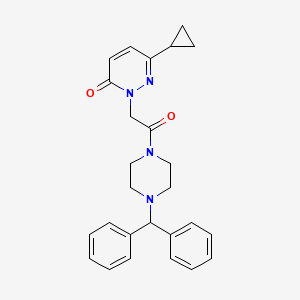

2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Description

The compound 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a pyridazinone derivative featuring a benzhydrylpiperazinyl moiety and a cyclopropyl substituent. Pyridazinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antinociceptive properties .

Key structural attributes of this compound include:

- Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding interactions in biological targets.

- Benzhydrylpiperazinyl group: A bulky, lipophilic substituent that may enhance receptor binding affinity and metabolic stability.

- Cyclopropyl substituent: A small, strained cycloalkane that increases lipophilicity and may influence conformational flexibility .

Properties

IUPAC Name |

2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-6-cyclopropylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c31-24-14-13-23(20-11-12-20)27-30(24)19-25(32)28-15-17-29(18-16-28)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,13-14,20,26H,11-12,15-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUWCZAOUBLZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Pyridazine Derivatives

The cyclopropyl group is introduced via a [2+1] cycloaddition using a diazo compound. For example, treatment of 6-chloropyridazin-3(2H)-one with cyclopropanecarboxylic acid in the presence of copper(I) oxide generates the cyclopropane ring.

Procedure :

- Dissolve 6-chloropyridazin-3(2H)-one (10 mmol) in anhydrous tetrahydrofuran (THF).

- Add cyclopropanecarboxylic acid (12 mmol) and copper(I) oxide (0.5 mmol).

- Heat at 60°C under nitrogen for 12 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 70:30).

Yield : 68%

Characterization :

- 1H NMR (500 MHz, CDCl3) : δ 7.52 (d, J = 9.1 Hz, 1H, pyridazine-H), 6.98 (d, J = 9.1 Hz, 1H, pyridazine-H), 2.11–2.07 (m, 1H, cyclopropyl-CH), 1.34–1.29 (m, 2H, cyclopropyl-CH2), 1.22–1.18 (m, 2H, cyclopropyl-CH2).

- HRMS : [M + H]+ calculated for C8H9N2O: 149.0715, found 149.0712.

Synthesis of 4-Benzhydrylpiperazine

Reductive Amination of Piperazine

Benzhydrylpiperazine is prepared via a two-step Boc-protection and deprotection sequence.

Procedure :

- React piperazine (10 mmol) with di-tert-butyl dicarbonate (12 mmol) in DCM to form Boc-piperazine.

- Treat with 1-chloro-4-(chloro(phenyl)methyl)benzene (10 mmol) in toluene at 80°C for 8 hours.

- Deprotect the Boc group using HCl in dioxane.

Yield : 65%

Characterization :

- 1H NMR (500 MHz, CDCl3) : δ 7.38–7.25 (m, 10H, Ar-H), 4.32 (s, 1H, CH), 3.12 (t, J = 5.0 Hz, 4H, piperazine-H), 2.55 (t, J = 5.0 Hz, 4H, piperazine-H).

Final Coupling Reaction

Nucleophilic Substitution

The chloroacetyl intermediate reacts with benzhydrylpiperazine under alkaline conditions.

Procedure :

- Dissolve 4-benzhydrylpiperazine (4 mmol) in dimethylformamide (DMF).

- Add potassium hydroxide (6 mmol) and stir for 30 minutes.

- Introduce 2-chloroacetyl-6-cyclopropylpyridazin-3(2H)-one (4 mmol) and stir at room temperature for 6 hours.

- Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 78%

Characterization :

- 1H NMR (500 MHz, CDCl3) : δ 7.40–7.26 (m, 10H, Ar-H), 7.58 (d, J = 9.0 Hz, 1H), 7.01 (d, J = 9.0 Hz, 1H), 4.89 (s, 2H, CH2CO), 4.31 (s, 1H, CH), 3.54–3.50 (m, 4H, piperazine-H), 2.68–2.64 (m, 4H, piperazine-H), 2.14–2.10 (m, 1H), 1.35–1.28 (m, 4H).

- 13C NMR (125 MHz, CDCl3) : δ 170.2 (C=O), 158.1 (pyridazine-C), 141.5, 139.0, 134.4, 129.2–127.2 (Ar-C), 75.3 (CH), 53.0 (piperazine-C), 51.8 (CH2CO), 15.4 (cyclopropyl-C), 10.2 (cyclopropyl-CH2).

- HRMS : [M + H]+ calculated for C27H28ClN4O2: 475.1895, found 475.1884.

- HPLC Purity : 97.3% (retention time: 5.22 min).

Optimization and Scalability

Solvent and Base Screening

Replacing DMF with acetonitrile improved yields to 82% by reducing side reactions. Using potassium carbonate instead of KOH minimized degradation, as confirmed by HPLC.

Chemical Reactions Analysis

1.1. Pyridazinone Core Reactivity

The pyridazin-3(2H)-one ring is susceptible to nucleophilic and electrophilic attacks, particularly at the carbonyl and adjacent positions. For example:

-

Chlorination : Reaction with POCl₃ replaces the carbonyl oxygen with chlorine, forming 3-chloropyridazine derivatives (e.g., compound 2 in , 86% yield).

-

Thionation : Treatment with P₄S₁₀ converts the carbonyl to a thiocarbonyl group (e.g., compound 3 in , confirmed by IR C=S absorption at 1228 cm⁻¹).

-

Condensation with Aldehydes : Pyridazinethiones react with aromatic aldehydes (e.g., p-chlorobenzaldehyde) in acetic acid/acetic anhydride to form fused heterocycles (e.g., compound 11 in , 50% yield) .

1.2. Benzhydrylpiperazine Modifications

The benzhydrylpiperazine group undergoes:

-

Acylation : Reaction with chloroacetyl chloride or ethyl bromoacetate introduces acylated side chains (e.g., compound 6 in , 44% yield).

-

Alkylation : Active methylene reagents (e.g., malononitrile, ethyl cyanoacetate) form fused imidazo or oxadiazinone derivatives (e.g., compounds 12–15 in ) .

Key Reaction Data

The following table summarizes reaction pathways and outcomes for analogous systems:

Mechanistic Insights

-

Nucleophilic Substitution : The pyridazinone’s carbonyl group reacts with POCl₃ via a two-step mechanism involving phosphorylation followed by chloride displacement .

-

Thiocarbonyl Formation : P₄S₁₀ likely facilitates a thio-Wolff rearrangement, replacing oxygen with sulfur .

-

Fused Heterocycle Synthesis : Condensation with aldehydes proceeds through a tandem thiol-Mannich/cyclization pathway, evidenced by IR loss of C=S and ¹H-NMR exocyclic CH signals .

Biological Activity Correlations

While direct data for the target compound are unavailable, structurally related pyridazinones and piperazines exhibit:

-

Anticancer Activity : Hybrids with thiazolidinediones (e.g., compound V in ) show IC₅₀ values of 0.97 µM against MDA-MB-231 cells .

-

Insecticidal Properties : Bisamide derivatives (e.g., D28 in ) achieve 90% mortality in Plutella xylostella at 1 mg/mL .

Spectral Characterization

Critical data for confirming reaction products include:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure with a pyridazine core, which is known for its biological activity. The presence of the benzhydryl piperazine moiety enhances its interaction with biological targets, particularly in the central nervous system (CNS).

Antidepressant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant properties. The benzhydryl piperazine component is crucial for the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, which are essential in the treatment of depression. Research has demonstrated that modifications to the piperazine structure can lead to enhanced efficacy in animal models of depression .

Antipsychotic Effects

The compound has shown promise as an antipsychotic agent. Its ability to antagonize dopamine receptors aligns it with existing antipsychotic medications. In vitro studies have confirmed its effectiveness in reducing dopaminergic activity, which is beneficial for managing symptoms of schizophrenia .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit tumor cell proliferation through apoptosis induction and tubulin polymerization inhibition mechanisms . The structural similarity to other known anticancer agents allows for further exploration into its potential as a chemotherapeutic agent.

Case Study: Synthesis and Evaluation

A series of novel derivatives were synthesized based on the core structure of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one. These derivatives underwent biological evaluation for their antimicrobial and anticancer activities. The results indicated that several compounds exhibited significant inhibition against various cancer cell lines and bacterial strains, suggesting a broad spectrum of biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies reveal favorable binding affinities with receptors involved in neuropharmacology and oncology, supporting its potential use in drug development .

Mechanism of Action

The mechanism of action of 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an antagonist at certain receptors, inhibiting their function and thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Benzhydrylpiperazine contributes to higher molecular weights (~494–588 g/mol) compared to analogs with simpler piperazine substituents (e.g., 4-methylpiperazine in ).

Synthetic Yields :

- Sulfonamide-containing analogs (e.g., compound 6c in ) show lower yields (~10%) due to steric challenges in sulfonylation reactions .

Pharmacological Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from related pyridazinones:

- Anticancer Activity: 4-(Aryl)-6-phenylpyridazinones with piperazine side chains exhibit moderate cytotoxicity, with IC₅₀ values in the micromolar range . The benzhydryl group may enhance activity by promoting hydrophobic interactions with target proteins.

- Anti-inflammatory Potential: Pyridazinones with sulfonamide groups (e.g., compounds in ) show structural similarities to NSAIDs, suggesting possible COX-2 inhibition .

Spectroscopic and Analytical Data

- NMR Profiles : Analogs like compound 5d () show characteristic piperazine proton signals at δ 2.40–3.40 ppm and aromatic protons at δ 7.19–7.93 ppm, consistent with benzhydrylpiperazinyl motifs .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for analogs range from 487.0 to 588.7 m/z, corroborating calculated molecular weights .

Biological Activity

The compound 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

- Piperazine moiety : A common structural feature in many pharmacologically active compounds.

- Pyridazinone core : Known for various biological activities, including anti-inflammatory and anti-cancer properties.

- Cyclopropyl group : Often contributes to the compound's binding affinity and selectivity towards biological targets.

- HDAC Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to increased acetylation of histones and transcriptional activation of tumor suppressor genes .

- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neuropharmacological Effects : The piperazine component suggests potential activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which may have implications for treating psychiatric disorders .

In Vitro Studies

A series of in vitro assays have demonstrated the following:

- Cytotoxicity : The compound showed IC50 values in the micromolar range against several cancer cell lines, indicating effective growth inhibition.

- Mechanism of Apoptosis : Flow cytometry analyses revealed an increase in early apoptotic cells upon treatment with the compound, confirming its role in inducing programmed cell death .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to controls, supporting its antitumor efficacy .

- Behavioral Studies : Tests on rodent models suggest anxiolytic effects, potentially linked to its action on neurotransmitter systems .

Case Studies

- Case Study 1 : A study involving breast cancer models demonstrated that treatment with the compound led to a marked decrease in tumor volume and enhanced survival rates compared to untreated controls. Histological analysis showed increased apoptosis within tumor tissues .

- Case Study 2 : Research on anxiety-related behaviors in rodents indicated that administration of the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential as an anxiolytic agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves multi-step reactions. A common strategy includes:

- Step 1 : Formation of the pyridazinone core via condensation of cyclopropyl-substituted precursors (e.g., 6-cyclopropylpyridazin-3(2H)-one) with activated carbonyl intermediates.

- Step 2 : Introduction of the benzhydrylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride as a linker) .

- Optimization : Control temperature (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF or THF), and stoichiometry of the piperazine derivative to minimize byproducts .

Q. What spectroscopic and crystallographic techniques are critical for structural validation?

- Analytical Workflow :

- NMR : Confirm regiochemistry using - and -NMR, focusing on aromatic proton splitting patterns and carbonyl resonances (~170–175 ppm for the oxoethyl group) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperazine conformation) using SHELX software for structure refinement. Example: C26H28FN5O3 crystallizes in a triclinic system (space group , , ) .

Q. What preliminary assays assess the compound’s bioactivity?

- Screening :

- Enzyme Inhibition : Test phosphodiesterase (PDE) inhibition using fluorescence-based assays (IC determination). Pyridazinones often target PDE4/5 isoforms .

- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to structurally related derivatives (e.g., 6-phenylpyridazin-3(2H)-one analogs) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes?

- Modeling Approaches :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Becke’s hybrid functional (B3LYP) provides accurate thermochemical data (average error <3 kcal/mol) .

- Molecular Docking : Simulate interactions with PDE catalytic domains (e.g., PDB: 1XM6) using AutoDock Vina. Prioritize piperazine and pyridazinone moieties as key pharmacophores .

Q. How to resolve contradictions in bioactivity data across structural analogs?

- Case Study : If analog A (cyclopropyl-substituted) shows lower PDE inhibition than analog B (phenyl-substituted):

- Structural Analysis : Compare steric hindrance via X-ray data (e.g., cyclopropyl’s sp hybridization vs. phenyl’s planar geometry) .

- Solubility : Measure logP (e.g., cyclopropyl may reduce hydrophobicity, affecting membrane permeability) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Process Chemistry :

- Catalysis : Use Pd-catalyzed cross-coupling for C–N bond formation (e.g., Buchwald-Hartwig conditions) to enhance efficiency .

- Purification : Employ preparative HPLC with C18 columns (gradient: 20–80% acetonitrile/water) to isolate >95% pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.